
Diethyl (4-Butylphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-Butylphenyl)phosphonate is an organophosphorus compound with the molecular formula C14H23O3P It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-Butylphenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-butylphenyl halides under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-Butylphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced phosphorus compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or reduced phosphorus compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (4-Butylphenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Mecanismo De Acción
The mechanism of action of Diethyl (4-Butylphenyl)phosphonate involves its interaction with biological molecules, particularly enzymes. The compound can mimic phosphate esters and inhibit enzymes that utilize phosphate groups in their catalytic cycles . This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which prevent the normal substrate from binding and undergoing catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (4-Methylphenyl)phosphonate
- Diethyl (4-Tert-butylphenyl)phosphonate
- Diethyl (4-Bromophenyl)phosphonate
Uniqueness
Diethyl (4-Butylphenyl)phosphonate is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H23O3P |
|---|---|
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
1-butyl-4-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-4-7-8-13-9-11-14(12-10-13)18(15,16-5-2)17-6-3/h9-12H,4-8H2,1-3H3 |
Clave InChI |
GFGRXBTYDNRAKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


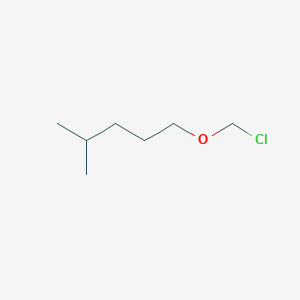

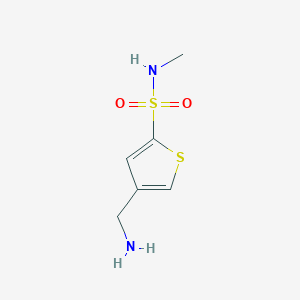


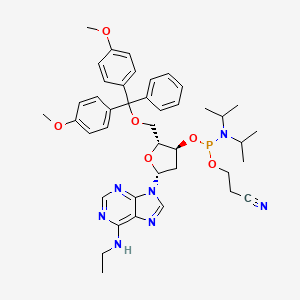
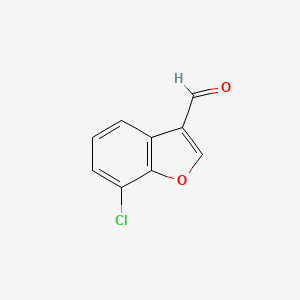
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
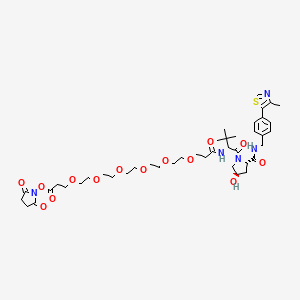
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)

![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)
![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
